molecular formula C9H6BrF3O2 B13199215 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one

Cat. No.: B13199215
M. Wt: 283.04 g/mol
InChI Key: ITKXPSCGSMQPPW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one ( 1334148-28-5) is a brominated and trifluoromethoxy-functionalized aromatic ketone of interest in advanced chemical research and development . This compound, with the molecular formula C 9 H 6 BrF 3 O 2 and a molecular weight of 283.04, serves as a versatile building block, particularly in the synthesis of more complex molecules . For instance, it is a key precursor in the preparation of pharmaceutically relevant intermediates such as 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-ol . The presence of both a bromine substituent and a trifluoromethoxy chain on the acetophenone core makes it a valuable substrate for exploration in medicinal chemistry and materials science. Its structure allows for further functionalization via cross-coupling reactions and other transformations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can rely on the confirmed identity and high purity of this compound for their critical R&D activities.

Properties

Molecular Formula

C9H6BrF3O2

Molecular Weight

283.04 g/mol

IUPAC Name

1-(4-bromophenyl)-2-(trifluoromethoxy)ethanone

InChI

InChI=1S/C9H6BrF3O2/c10-7-3-1-6(2-4-7)8(14)5-15-9(11,12)13/h1-4H,5H2

InChI Key

ITKXPSCGSMQPPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one typically involves the reaction of 4-bromobenzaldehyde with trifluoromethoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

The compound is compared to structurally related analogs based on substituent variations, electronic effects, synthesis methods, and applications.

Substituent Variations and Electronic Effects

The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent due to the inductive effect of fluorine atoms. This contrasts with other groups observed in analogs:

Compound Name Substituents (Position) Electronic Effects Key References
1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one -Br (para), -OCF₃ (β) Strong EWG, enhances electrophilicity
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one -Br (β), -CF₃ (para) Synergistic EWGs, high reactivity
1-(4-Bromophenyl)-2-(4-fluorophenyl)ethan-1-one -Br (para), -F (para on second aryl) Halogen-halogen steric/electronic interplay
1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-one -Br (para), -F (meta), -CF₃ (β) Mixed EWGs, reduced symmetry

Key Observations :

  • The trifluoromethoxy group in the target compound provides greater electronegativity than methoxy (-OCH₃) or methylthio (-SCH₃) groups, as seen in sulfanylidene analogs .
  • Bromine at the para position stabilizes the aromatic ring via resonance, while β-substituents (e.g., -OCF₃) direct reactivity toward the ketone carbonyl .

Key Observations :

  • Low yields (e.g., 6% in ) highlight challenges in sterically hindered systems.
  • The trifluoromethoxy group’s stability under basic conditions (e.g., K₂CO₃ in ) makes it suitable for multi-step syntheses.
Material Science:
  • Luminescence : Aroyl-S,N-ketene acetals with bromophenyl groups exhibit aggregation-induced emission (AIE), useful in OLEDs .
  • Catalysis : Sulfanylidene-containing analogs participate in Ru-catalyzed reactions due to their electron-deficient carbonyl groups .

Spectral and Stability Comparisons

  • ¹³C NMR Shifts :
    • Trifluoromethoxy group: δ ~120 ppm (CF₃) and ~150 ppm (O-CF₃) .
    • Bromophenyl carbonyl: δ ~190 ppm (C=O) .
  • Stability: The trifluoromethoxy group resists hydrolysis better than nitro (-NO₂) or ester groups . Bromine substitution increases susceptibility to nucleophilic aromatic substitution .

Biological Activity

1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one, a compound characterized by its brominated phenyl group and trifluoromethoxy substitution, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C9H7BrF3O
  • Molecular Weight : Approximately 285.05 g/mol
  • Structural Features : The presence of a trifluoromethoxy group enhances lipophilicity and biological activity, making it a candidate for pharmacological studies.

Research indicates that the trifluoromethoxy group significantly influences the compound's interactions with biological targets, including enzymes and receptors. The enhanced binding affinity due to this substitution may lead to specific inhibitory or activating effects on target proteins, which is crucial for its potential therapeutic applications.

Biological Activity Studies

Several studies have explored the biological activity of 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one, particularly focusing on its effects on various cellular pathways. Key findings include:

  • Enzyme Inhibition : The compound has shown promise in modulating enzymatic activities, potentially affecting metabolic pathways relevant to drug metabolism and efficacy.
  • Receptor Binding : Preliminary data suggest that it may interact with dopamine receptors, which are critical in various neurological disorders .

Case Studies and Research Findings

  • Dopamine Receptor Interaction :
    • A study investigated the interaction of structurally similar compounds with dopamine receptors. It was found that modifications in the aryl ether and aryl carboxamide groups could significantly alter receptor binding affinities and functional activities .
    • Table 1 summarizes the receptor activity profile of related compounds.
    CompoundD3R Agonist Activity (EC50)D2R Antagonist Activity (IC50)
    Compound 1710 nM15,700 nM
    Compound 2278 nM9,000 nM
    Compound 398 nM>100,000 nM
  • Synthesis and Biological Evaluation :
    • The synthesis of 1-(4-Bromophenyl)-2-(trifluoromethoxy)ethan-1-one involves optimizing reaction conditions such as temperature and solvent choice. Various synthetic routes have been explored to enhance yield and purity .
    • The compound's activity was evaluated through enzyme assays and receptor binding studies, revealing its potential as a lead compound for further pharmacological development.

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